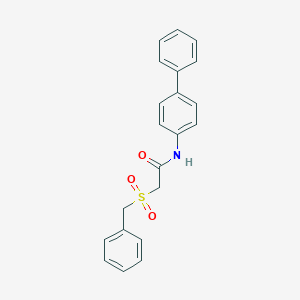
2-(benzylsulfonyl)-N-biphenyl-4-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- is a compound that belongs to the class of organic compounds known as sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an acetamide moiety. Sulfonamides have been widely studied due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties .
Métodos De Preparación
The synthesis of Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- typically involves the reaction of 1,1’-biphenyl-4-amine with phenylmethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- involves the inhibition of specific enzymes and molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. By inhibiting this enzyme, the compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation .
Additionally, the compound has been shown to interact with other molecular targets, including carbonic anhydrase and matrix metalloproteinases. These interactions contribute to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- can be compared with other similar compounds, such as:
Acetamide, N-phenyl-: This compound has a similar acetamide moiety but lacks the sulfonamide group.
Sulfanilamide: This compound contains a sulfonamide group but lacks the biphenyl and phenylmethyl groups.
N-(2-Biphenylyl)acetamide: This compound has a similar biphenyl structure but lacks the sulfonamide group.
Propiedades
Fórmula molecular |
C21H19NO3S |
|---|---|
Peso molecular |
365.4g/mol |
Nombre IUPAC |
2-benzylsulfonyl-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C21H19NO3S/c23-21(16-26(24,25)15-17-7-3-1-4-8-17)22-20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,23) |
Clave InChI |
ALBJNAYLFFJQJJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















